N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This compound is of interest in various fields of scientific research due to its potential pharmacological applications.
Preparation Methods
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide involves multiple steps. One common synthetic route starts with the preparation of 4-(5-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then reacted with cyclopentylpropanoyl chloride under appropriate conditions to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction parameters .
Chemical Reactions Analysis
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, copper sulfate). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives and cyclopentylpropanamide analogs .
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which play a key role in the inflammatory response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide can be compared with other thiazole derivatives, such as:
4-(4-chlorothiophen-2-yl)thiazol-2-amine: This compound is a precursor in the synthesis of this compound and shares similar anti-inflammatory properties.
5-chloro-2-thienylboronic acid:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS2/c16-13-7-6-12(21-13)11-9-20-15(17-11)18-14(19)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKISALUDDVAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.